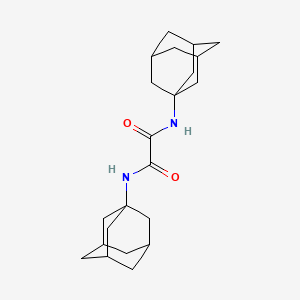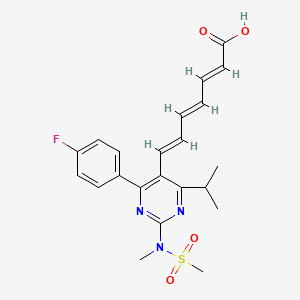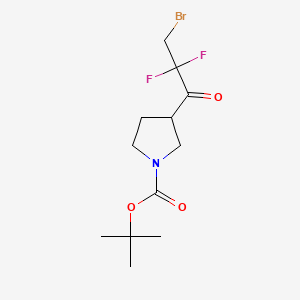
5-Cyano-2-(Fmoc-amino)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyano-2-(Fmoc-amino)pyridine: is an organic compound widely used in scientific research. The compound features a pyridine ring substituted with a cyano group at the 5-position and an Fmoc-protected amino group at the 2-position. The Fmoc (fluorenylmethoxycarbonyl) group is a base-labile protecting group commonly used in organic synthesis, particularly in peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-2-(Fmoc-amino)pyridine typically involves the introduction of the Fmoc group to the amino group of 5-cyano-2-aminopyridine. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). The reaction is usually carried out in the presence of a base such as triethylamine or sodium carbonate.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of automated synthesis equipment and continuous flow reactors to improve yield and efficiency .
化学反応の分析
Types of Reactions: 5-Cyano-2-(Fmoc-amino)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: Piperidine is commonly used to remove the Fmoc group.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Deprotection Reactions: The primary product is 5-cyano-2-aminopyridine.
科学的研究の応用
Chemistry: 5-Cyano-2-(Fmoc-amino)pyridine is used in solid-phase peptide synthesis (SPPS) as a building block for the synthesis of peptides and cyclic peptides.
Biology: In biological research, it is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays.
Medicine: The compound is used in the development of peptide-based therapeutics due to its stability and ease of incorporation into peptide chains.
Industry: In the pharmaceutical industry, it is used in the synthesis of peptide drugs and other bioactive compounds.
作用機序
The mechanism of action of 5-Cyano-2-(Fmoc-amino)pyridine primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and is removed under basic conditions to reveal the free amine. This allows for the stepwise addition of amino acids to build the desired peptide sequence .
類似化合物との比較
- 2-Cyano-5-(Fmoc-amino)pyridine
- 5-Amino-2-cyanopyridine
- Fmoc-protected amino acids
Comparison: 5-Cyano-2-(Fmoc-amino)pyridine is unique due to the presence of both the cyano and Fmoc-protected amino groups, which provide specific reactivity and protection during synthesis. Compared to other Fmoc-protected amino acids, it offers additional functionality due to the cyano group, which can participate in further chemical modifications .
特性
分子式 |
C21H15N3O2 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl N-(5-cyanopyridin-2-yl)carbamate |
InChI |
InChI=1S/C21H15N3O2/c22-11-14-9-10-20(23-12-14)24-21(25)26-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19H,13H2,(H,23,24,25) |
InChIキー |
JOJVPSBDBBZLFB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=NC=C(C=C4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B14888085.png)
![6-[(4-Bromo-2-fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888099.png)
![3,5,7-Trichlorothieno[3,2-b]pyridine](/img/structure/B14888105.png)


![[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl quinoline-2-carboxylate](/img/structure/B14888125.png)


![(2S,3AS,7aS)-2-bromo-7a-methylhexahydrospiro[indene-5,2'-[1,3]dioxolan]-1(4H)-one](/img/structure/B14888139.png)
![8-Ethyl-5-oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14888142.png)
![3-[(Cyclohexyloxy)methyl]phenylZinc bromide](/img/structure/B14888148.png)
